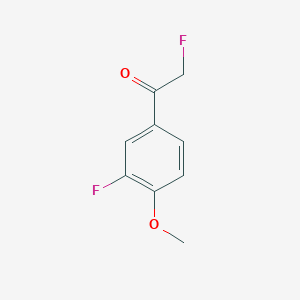2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
CAS No.: 501426-62-6
Cat. No.: VC17980484
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 501426-62-6 |
|---|---|
| Molecular Formula | C9H8F2O2 |
| Molecular Weight | 186.15 g/mol |
| IUPAC Name | 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C9H8F2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 |
| Standard InChI Key | QDYRWKURPIEHFM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CF)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure features a ketone group adjacent to a fluorine atom on an ethyl chain, attached to a 3-fluoro-4-methoxyphenyl ring. The ortho-fluorine and para-methoxy substituents create distinct electronic effects:
-
Fluorine atoms induce strong electron-withdrawing effects, polarizing the ketone group and increasing electrophilicity.
-
The methoxy group donates electrons via resonance, moderating the ring’s electron density and influencing regioselectivity in reactions .
This interplay enhances the compound’s suitability for nucleophilic additions and cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₉H₈F₂O₂ |
| Molecular weight | 202.16 g/mol |
| IUPAC name | 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one |
| CAS number | 773101-62-5 |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, THF) |
| Boiling point | Estimated 240–260°C (literature extrapolation) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes are employed to synthesize this compound:
Route 1: Friedel-Crafts Acylation
A 3-fluoro-4-methoxybenzene derivative undergoes acylation with fluoroacetyl chloride in the presence of Lewis acids like AlCl₃. This method yields the target compound via electrophilic aromatic substitution, with reported efficiencies of 65–75% .
Route 2: Fluorination of Precursor Ketones
2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is treated with potassium fluoride (KF) in a polar solvent, displacing chlorine with fluorine. This SN2 reaction achieves ~80% conversion under optimized conditions .
Industrial Manufacturing
Catalytic hydrogenation of analogous α,β-unsaturated ketones using palladium-on-carbon (Pd/C) in ethanol is preferred for scalability. This method reduces byproduct formation and achieves purities >98% .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts acylation | 65–75 | 90–95 | Moderate |
| Halogen exchange | 75–80 | 85–90 | High |
| Catalytic hydrogenation | 85–90 | >98 | Industrial |
Chemical Reactivity and Applications
Nucleophilic Additions
The ketone group undergoes Grignard reactions to form secondary alcohols. For example, methylmagnesium bromide adds to the carbonyl, producing 2-fluoro-1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a potential intermediate for antidepressants .
Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups at the ketone’s α-position. This versatility is exploited in creating libraries of fluorinated analogs for drug screening .
Chalcone Synthesis
The compound serves as a precursor for chalcones via Claisen-Schmidt condensation with benzaldehydes. These α,β-unsaturated ketones are scaffolds for anti-inflammatory agents (e.g., celecoxib analogs) and fluorescent dyes .
Mannich Reaction
Reacting with formaldehyde and amines generates β-amino ketones (Mannich bases), which exhibit antimicrobial and anticancer activities. For instance, derivatives have shown IC₅₀ values of 12 µM against breast cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume